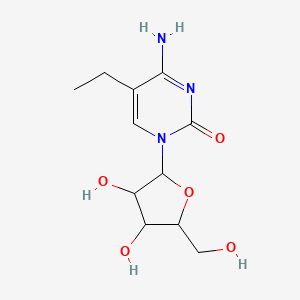
5-Ethyl cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl cytidine is a modified nucleoside analog of cytidine, where an ethyl group replaces the hydrogen atom at the 5th position of the cytosine ring. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine. Cytidine analogs, such as this compound, are known for their potential anti-metabolic and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl cytidine typically involves the modification of cytidine through a series of chemical reactions. One common method includes the alkylation of cytidine at the 5th position using ethylating agents under controlled conditions. The reaction is usually carried out in an organic solvent, such as dimethylformamide, with a base like sodium hydride to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques. The process is optimized for higher yields and purity, often employing advanced purification methods such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl cytidine undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethyl group to an ethyl alcohol derivative.
Substitution: The ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as 5-formyl cytidine, 5-carboxyl cytidine, and 5-ethyl alcohol cytidine .
Scientific Research Applications
5-Ethyl cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA methylation and gene expression regulation.
Medicine: Investigated for its potential anti-tumor and anti-metabolic activities, particularly in cancer therapy.
Industry: Utilized in the development of oligonucleotide therapeutics and diagnostic tools
Mechanism of Action
The mechanism of action of 5-Ethyl cytidine involves its incorporation into DNA or RNA, where it can inhibit DNA methyltransferases. This inhibition prevents the methylation of cytosine residues, leading to changes in gene expression. The compound can also induce DNA damage and apoptosis in cancer cells by trapping DNA methyltransferases and preventing their normal function .
Comparison with Similar Compounds
5-Methylcytidine: A methylated analog of cytidine with similar inhibitory effects on DNA methyltransferases.
5-Azacytidine: A cytidine analog used in cancer therapy for its ability to inhibit DNA methylation.
5-Fluorocytidine: A fluorinated analog with potential anti-tumor properties
Uniqueness of 5-Ethyl Cytidine: this compound is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties. Its ability to inhibit DNA methyltransferases and induce DNA damage makes it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHXEKJKNOHULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
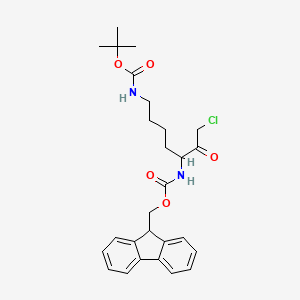
![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)

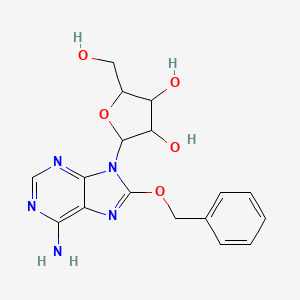
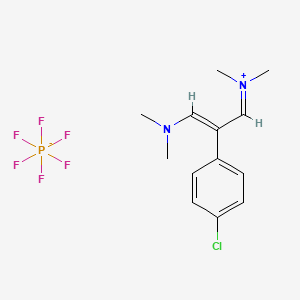

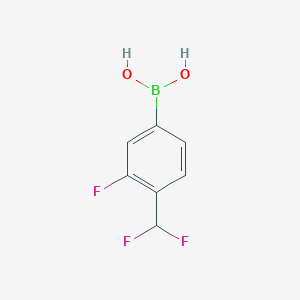
![N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide](/img/structure/B12096627.png)

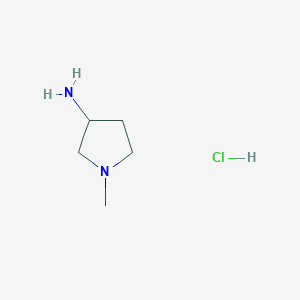
![[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol](/img/structure/B12096638.png)
![2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B12096655.png)
![(2S,3S)-2-[benzyl(methyl)amino]-3-methyl-5-[2-[[methyl-[(2S,3S)-3-methyl-1-oxopentan-2-yl]amino]methyl]phenyl]pentanal](/img/structure/B12096658.png)

